![molecular formula C8H13NO3 B1647443 Ethyl 2-(5-oxopyrrolidin-3-YL)acetate CAS No. 99709-47-4](/img/structure/B1647443.png)
Ethyl 2-(5-oxopyrrolidin-3-YL)acetate
Overview
Description
Ethyl 2-(5-oxopyrrolidin-3-YL)acetate is a chemical compound with the molecular formula C8H13NO3 . It is a derivative of pyrrolidone .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(5-oxopyrrolidin-3-YL)acetate consists of a pyrrolidone ring attached to an ethyl acetate group . The molecular weight is 171.19400 .Physical And Chemical Properties Analysis
Ethyl 2-(5-oxopyrrolidin-3-YL)acetate has a density of 1.102g/cm3, a boiling point of 321.8ºC at 760 mmHg, and a flash point of 148.4ºC . The exact mass is 171.09000, and the LogP value is 0.49410 .Scientific Research Applications
Memory Enhancement in Biological Systems
The synthesis of related compounds like 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate has shown to facilitate memory in mice, as evidenced by decreased mistake frequency in swimming maze tests compared to control groups. This suggests potential applications in neuropharmacology and cognitive enhancement therapies (Li Ming-zhu, 2010).
Synthesis of Pyrrolidine Derivatives
Ethyl 2-chloroacetoacetate and its derivatives have been used in reactions with cyanoacetamide to produce high yields of ethyl 4-cyano-2-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate and related compounds. These reactions enable access to a new library of pyrrolidine derivatives, highlighting the compound's utility in organic synthesis and the development of new pharmaceuticals (Prativa B. S. Dawadi & J. Lugtenburg, 2011).
Corrosion Inhibition
Pyrrolidine derivatives synthesized from Ethyl 2-(5-oxopyrrolidin-3-yl)acetate have been tested as corrosion inhibitors for steel in sulfuric acid, showing significant inhibition efficiency. This application is crucial for industries looking to prevent material degradation and prolong the lifespan of their infrastructure (M. Bouklah et al., 2006).
Alzheimer's Disease Research
The synthesis of oxopyrrolidine derivatives and their evaluation as inhibitors of acetyl cholinesterase and β amyloid protein offer promising leads in the search for anti-Alzheimer's agents. Some compounds have shown significant inhibitory activity, opening avenues for developing new therapeutic strategies against Alzheimer's disease (L. W. Mohamed et al., 2018).
Advanced Material Synthesis
The compound's derivatives have been utilized in the synthesis of coordination polymers with potential applications in materials science, catalysis, and nanotechnology. These materials, derived from Ethyl 2-(5-oxopyrrolidin-3-yl)acetate, could lead to the development of novel materials with unique properties for industrial applications (Bin Hu et al., 2016).
properties
IUPAC Name |
ethyl 2-(5-oxopyrrolidin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)4-6-3-7(10)9-5-6/h6H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBCCVXHLBWVGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-oxopyrrolidin-3-YL)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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